molecular formula C14H10FNO4 B6392965 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1262004-52-3

4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392965
CAS No.: 1262004-52-3
M. Wt: 275.23 g/mol
InChI Key: MYEJHVGAWBBDHW-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol. This compound is known for its unique structure, which includes a picolinic acid moiety substituted with a 3-fluoro-4-methoxycarbonylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid with picolinic acid under specific conditions . The reaction conditions often involve the use of a palladium catalyst and a base in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety is known to chelate metal ions, which can influence various biochemical processes. Additionally, the fluorine and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares a similar structure but lacks the picolinic acid moiety, which affects its chemical properties and applications.

    Picolinic acid:

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEJHVGAWBBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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